Gelusil

CAS No.: 8077-28-9

Cat. No.: VC1752543

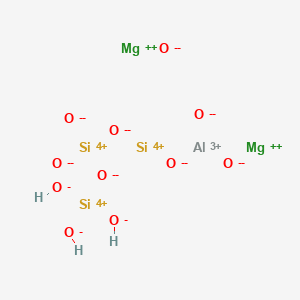

Molecular Formula: AlH3Mg2O11Si3

Molecular Weight: 338.86 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 8077-28-9 |

|---|---|

| Molecular Formula | AlH3Mg2O11Si3 |

| Molecular Weight | 338.86 g/mol |

| IUPAC Name | aluminum;dimagnesium;oxygen(2-);silicon(4+);trihydroxide |

| Standard InChI | InChI=1S/Al.2Mg.3H2O.8O.3Si/h;;;3*1H2;;;;;;;;;;;/q+3;2*+2;;;;8*-2;3*+4/p-3 |

| Standard InChI Key | BKLKIJWIAKOKOV-UHFFFAOYSA-K |

| SMILES | [OH-].[OH-].[OH-].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Mg+2].[Mg+2].[Al+3].[Si+4].[Si+4].[Si+4] |

| Canonical SMILES | [OH-].[OH-].[OH-].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Mg+2].[Mg+2].[Al+3].[Si+4].[Si+4].[Si+4] |

Introduction

Composition and Formulations

Standard Gelusil Formulation

Gelusil is available in multiple formulations, primarily as chewable tablets and oral liquid. The composition varies slightly between regions and specific product lines, but the core active ingredients remain consistent.

Table 1: Standard Gelusil Tablet Composition (Indian Formulation)

| Active Ingredient | Quantity per tablet |

|---|---|

| Activated Dimethicone I.P. | 50 mg |

| Magnesium Hydroxide I.P. | 250 mg |

| Dried Aluminium Hydroxide I.P. | 250 mg |

| Magnesium Aluminium Silicate Hydrate | 50 mg |

Table 2: Standard Gelusil Liquid Composition (per 5 ml)

| Active Ingredient | Quantity per 5 ml |

|---|---|

| Activated Dimethicone I.P. | 50 mg |

| Magnesium Hydroxide I.P. | 250 mg |

| Dried Aluminium Hydroxide I.P. | 250 mg |

| Sorbitol solution (70%) I.P. | 1.25 gm |

The liquid formulation contains additional excipients including glycerin, saccharin sodium, sodium hypochlorite solution, peppermint oil, menthol, guar gum, citric acid monohydrate, and various preservatives .

Gelusil Plus Formulation

A variant known as Gelusil Plus exists in the form of a suspension with a different composition focused on treating acid reflux.

Table 3: Gelusil Plus Suspension Composition (per 10 ml)

| Active Ingredient | Quantity per 10 ml |

|---|---|

| Sodium alginate | 500 mg |

| Sodium bicarbonate | 267 mg |

| Calcium carbonate | 160 mg |

This formulation is sugar-free but contains sodium saccharin dihydrate (7 mg per 10 ml) as a sweetener and preservatives including ethyl parahydroxybenzoate (0.2%) and sodium butyl parahydroxybenzoate (0.02%) .

Regional Variations

In the United States market, Gelusil tablets have a slightly different formulation compared to other regions.

Table 4: US Gelusil Tablet Composition

| Active Ingredient | Quantity per tablet | Purpose |

|---|---|---|

| Aluminum hydroxide dried gel | 200 mg | Antacid |

| Magnesium hydroxide | 200 mg | Antacid |

| Simethicone | 25 mg | Anti-gas |

The US formulation includes additional inactive ingredients: dextrose, flavors, magnesium stearate, maltodextrin, microcrystalline cellulose, silica, and sucralose .

Mechanism of Action

Antacid Properties

Gelusil functions primarily as an antacid through its aluminum hydroxide and magnesium hydroxide components. These compounds neutralize gastric acid by chemical reaction, increasing the pH of stomach contents. Aluminum hydroxide reacts with hydrochloric acid in the stomach to form aluminum chloride and water, while magnesium hydroxide reacts to form magnesium chloride and water. This neutralization helps relieve symptoms associated with excess stomach acid such as heartburn and epigastric discomfort .

The magnesium component provides rapid acid neutralization, while the aluminum component offers a more sustained effect. This combination optimizes both the speed and duration of acid neutralization.

Anti-Gas Properties

The dimethicone (also called simethicone in some formulations) component acts as an anti-flatulent by reducing the surface tension of gas bubbles in the digestive tract. This action allows gas bubbles to coalesce and be more easily eliminated through belching or passing flatus, thereby reducing bloating and discomfort associated with excess gas .

Therapeutic Applications

Treatment of Hyperacidity

Gelusil is primarily indicated for the relief of symptoms associated with hyperacidity, including heartburn and epigastric discomfort. These symptoms are often associated with dyspepsia and peptic ulcer disease . By neutralizing excess stomach acid, Gelusil provides symptomatic relief from the burning sensation and pain characteristic of these conditions.

Relief of Gastroesophageal Reflux Symptoms

Gelusil is commonly used to relieve symptoms associated with gastroesophageal reflux disease (GERD). In clinical studies, it has been used as a supplementary medication for pain relief in patients with GERD . The Gelusil Plus formulation, with its sodium alginate component, is specifically designed to create a physical barrier (raft) that floats on top of the stomach contents, helping to prevent reflux of acid into the esophagus .

Other Indications

Additional indications for Gelusil include:

-

Management of flatulence and bloating

-

Symptomatic relief in functional dyspepsia

-

Adjunctive treatment in gastritis

Clinical Efficacy

Role in Clinical Trials

Gelusil has been utilized as a control or supplementary medication in various clinical trials. In a randomized, multicenter trial comparing nizatidine with placebo for the treatment of GERD, Gelusil antacid tablets were provided to patients as needed for pain relief. This study demonstrated that nizatidine was superior to placebo in promoting healing of esophagitis and relieving symptoms, with Gelusil serving as an as-needed rescue medication .

Global Market Presence

Import-Export Trends

Gelusil has established a significant global market presence, with distribution across multiple countries. According to import-export data, there is substantial international trade in Gelusil products.

Table 6: Global Import-Export Trends of Gelusil (2023-2024)

| Metric | Value | Growth Rate |

|---|---|---|

| Total Shipments (Mar 2023-Feb 2024) | 157 | 43% year-over-year |

| Number of Exporters | 29 | - |

| Number of Global Buyers | 71 | - |

| Shipments in Feb 2024 | 11 | 83% year-over-year |

The major exporters of Gelusil include India, Singapore, and Indonesia, while the top importers are Maldives (511 shipments), Seychelles (240 shipments), and the United Kingdom (45 shipments) .

Manufacturing and Distribution

Gelusil is manufactured and distributed by various pharmaceutical companies across different regions. In the United States, it is marketed by WellSpring Pharmaceutical Corporation , while in India, it appears to be licensed by Pfizer Limited . This indicates that the distribution rights for the product may vary by region, with different pharmaceutical companies responsible for manufacturing and marketing in different geographical areas.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume